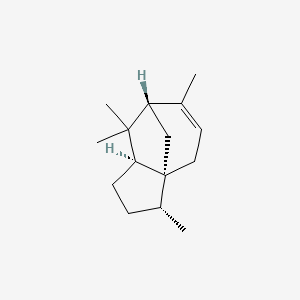

1,7-di-epi-alpha-Cedrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,7-di-epi-alpha-Cedrene is a natural product found in Asarum, Helichrysum italicum, and other organisms with data available.

Applications De Recherche Scientifique

Pharmacological Applications

-

Antimicrobial Activity

- 1,7-di-epi-alpha-Cedrene has been studied for its antimicrobial properties. Research indicates that sesquiterpenes can inhibit the growth of various pathogenic bacteria. For instance, a study demonstrated that compounds like this compound extracted from plants exhibited significant antibacterial activity against Gram-positive bacteria .

- Antioxidant Properties

- Pharmacokinetics

Food Science Applications

- Flavoring Agent

- Natural Preservative

Environmental Applications

- Pesticide Development

- Bioremediation

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

A study published in ResearchGate investigated the antimicrobial efficacy of essential oils containing this compound against common pathogens. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food safety and preservation. -

Antioxidant Activity Assessment

In another study examining the antioxidant capacity of plant extracts rich in sesquiterpenes including this compound, researchers found that these extracts exhibited comparable scavenging activity to synthetic antioxidants, indicating their viability as natural alternatives in food formulations. -

Pesticide Development Research

An investigation into the use of plant-derived sesquiterpenes for pest control highlighted the effectiveness of this compound as an insect repellent in agricultural settings. This research supports its potential role in sustainable agriculture practices.

Analyse Des Réactions Chimiques

Oxidation Reactions

1,7-di-epi-α-Cedrene undergoes oxidation to form alcohols or ketones depending on reaction conditions:

-

Epoxidation : Reacts with peracids (e.g., mCPBA) to form epoxides, with stereochemical outcomes influenced by the compound’s rigid bicyclic framework12.

-

Ozonolysis : Cleavage of double bonds produces carbonyl-containing fragments, useful for derivatization3.

| Reaction Type | Conditions | Major Products | References |

|---|---|---|---|

| Epoxidation | mCPBA, DCM | Epoxy derivatives | |

| Ozonolysis | O₃, then reductive workup | Ketones/Aldehydes |

Hydrogenation

Catalytic hydrogenation selectively reduces double bonds:

-

Full Hydrogenation : Using Pd/C or PtO₂ under H₂ yields fully saturated analogs, preserving the tricyclic skeleton3.

-

Partial Hydrogenation : Controlled conditions (e.g., Lindlar catalyst) retain specific unsaturated positions1.

Photochemical Reactions

The compound participates in [2+2] photocycloadditions, forming cyclobutane derivatives:

-

Intramolecular Cyclization : UV irradiation induces ring formation, generating fused bicyclic structures3.

-

Cross Cycloaddition : Reacts with alkenes (e.g., dichloroethylene) to yield stereochemically complex cycloadducts3.

Example Photoproducts :

| Starting Material | Partner | Product | Yield | Reference |

|---|---|---|---|---|

| 1,7-di-epi-α-Cedrene | cis-1,2-Dichloroethylene | Cyclobutene derivative | 58% |

Enzymatic Transformations

Cytochrome P450 enzymes oxidize methyl groups to primary alcohols, enabling biosynthetic diversification2. Zizaene synthase (ZS)-like terpene cyclases facilitate carbocation rearrangements, mimicking natural sesquiterpene biosynthesis1:

-

Mechanism : Farnesyl diphosphate (FDP) undergoes ionization to generate carbocations, followed by hydride shifts and cyclizations1.

-

Key Intermediates : Bisabolyl and homobisabolyl cations are critical for forming tricyclic frameworks1.

Enzymatic Reaction Parameters :

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Mg²⁺ Optimal Concentration | 10 mM | Essential for catalytic activity | |

| Substrate Inhibition Threshold | >50 μM | Limits reaction velocity |

Propriétés

Formule moléculaire |

C15H24 |

|---|---|

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(1R,2R,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene |

InChI |

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12+,13+,15-/m1/s1 |

Clé InChI |

IRAQOCYXUMOFCW-UKTARXLSSA-N |

SMILES isomérique |

C[C@@H]1CC[C@@H]2[C@@]13CC=C([C@H](C3)C2(C)C)C |

SMILES canonique |

CC1CCC2C13CC=C(C(C3)C2(C)C)C |

Synonymes |

alpha-cedrene beta-cedrene cedrene cedrone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.